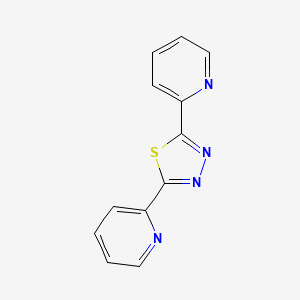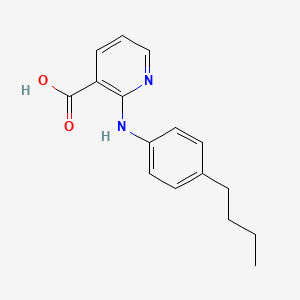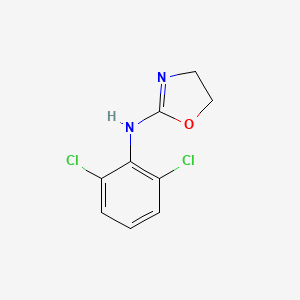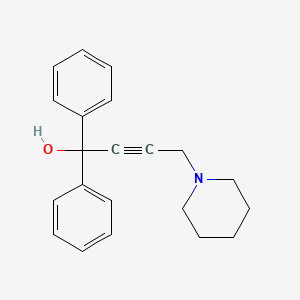
1,1-Diphenyl-4-piperidino-2-butyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halocins, also known as diferidin, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Halocins is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, halocins is primarily located in the membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Stereochemical Studies
1,1-Diphenyl-4-piperidino-2-butyn-1-ol has been involved in stereochemical studies to determine the absolute and relative configuration of certain diastereomeric amino-alcohols. This involves chemical correlation methods to assign configurations to diastereomers obtained from specific reactions (Tramontini, Angiolini, Fouquey, & Jacques, 1973).
Synthesis of Allenylzinc and Indium Reagents
The compound has been used in the synthesis of enantiomers of 4-TIPS-3-butyn-2-ol, leading to the creation of allenylzinc and indium reagents. These reagents, derived from 1,1-Diphenyl-4-piperidino-2-butyn-1-ol, demonstrate high yield and enantioselectivity in certain reactions (Marshall, Eidam, & Eidam, 2006).
Parkinsonism Model Research
This compound has been studied for its potential in parkinsonism model research. Specifically, it has shown antihaloperidol activity, indicating its possible use in understanding and treating parkinsonism. This research is significant given the increase in parkinsonism diagnoses with an aging population (Tonkopii et al., 2000).
Formation of Coordinated Ligands
Research has also focused on the formation of coordinated ligands involving 1,1-Diphenyl-4-piperidino-2-butyn-1-ol. This includes the synthesis of cationic complexes through dehydration and deprotonation processes, leading to neutral complexes with specific ligand structures (Puerta, Valerga, & Palacios, 2008).
Eigenschaften
CAS-Nummer |
972-04-3 |
|---|---|
Produktname |
1,1-Diphenyl-4-piperidino-2-butyn-1-ol |
Molekularformel |
C21H23NO |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1,1-diphenyl-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H23NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-9,16-18H2 |
InChI-Schlüssel |
MGWAMKURIHGGNO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Andere CAS-Nummern |
972-04-3 120501-02-2 |
Löslichkeit |
13 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




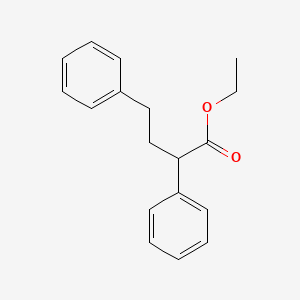
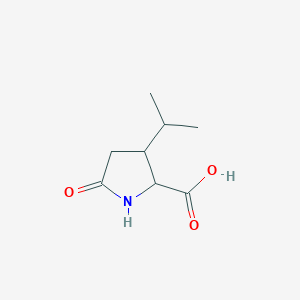


![[4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1619168.png)
